molecular formula C11H19NO4 B14303779 Methyl 4,4-dimethoxy-3-(pyrrolidin-1-yl)but-2-enoate CAS No. 116273-92-8

Methyl 4,4-dimethoxy-3-(pyrrolidin-1-yl)but-2-enoate

Cat. No.: B14303779
CAS No.: 116273-92-8
M. Wt: 229.27 g/mol
InChI Key: ZIDNMKMGRVRDSN-UHFFFAOYSA-N
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Description

Methyl 4,4-dimethoxy-3-(pyrrolidin-1-yl)but-2-enoate is an organic compound that features a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4,4-dimethoxy-3-(pyrrolidin-1-yl)but-2-enoate typically involves the reaction of pyrrolidine with a suitable ester precursor under controlled conditions. One common method involves the use of a base-catalyzed reaction where pyrrolidine is reacted with a dimethoxy-substituted ester in the presence of a suitable solvent such as tetrahydrofuran (THF) or methanol .

Industrial Production Methods

Industrial production of this compound may involve large-scale batch reactions using similar synthetic routes but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

Methyl 4,4-dimethoxy-3-(pyrrolidin-1-yl)but-2-enoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes .

Scientific Research Applications

Methyl 4,4-dimethoxy-3-(pyrrolidin-1-yl)but-2-enoate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with various biomolecules.

    Medicine: Explored for its potential therapeutic properties, including its use as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 4,4-dimethoxy-3-(pyrrolidin-1-yl)but-2-enoate involves its interaction with specific molecular targets. The pyrrolidine ring can interact with enzymes and receptors, potentially modulating their activity. The compound may also participate in various biochemical pathways, influencing cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 4,4-dimethoxy-3-(pyrrolidin-1-yl)but-2-enoate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. The presence of both the pyrrolidine ring and the dimethoxy-substituted ester makes it a versatile compound for various applications .

Properties

CAS No.

116273-92-8

Molecular Formula

C11H19NO4

Molecular Weight

229.27 g/mol

IUPAC Name

methyl 4,4-dimethoxy-3-pyrrolidin-1-ylbut-2-enoate

InChI

InChI=1S/C11H19NO4/c1-14-10(13)8-9(11(15-2)16-3)12-6-4-5-7-12/h8,11H,4-7H2,1-3H3

InChI Key

ZIDNMKMGRVRDSN-UHFFFAOYSA-N

Canonical SMILES

COC(C(=CC(=O)OC)N1CCCC1)OC

Origin of Product

United States

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